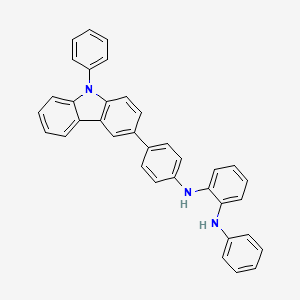![molecular formula C11H16N2O B14116651 [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol](/img/structure/B14116651.png)
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a pyridine ring, and a hydroxymethyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester compound can be catalyzed by carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production of this compound may involve the use of genetically engineered bacteria to produce the necessary enzymes for the reduction process. The process includes preparing a suspension of resting cells, performing cell disruption to obtain the enzyme, and mixing the enzyme with the substrate for the reduction reaction .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyridine or pyrrolidine rings .
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with various proteins, influencing their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A related compound with similar structural features but different stereochemistry.
(2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar chiral centers and functional groups.
Uniqueness
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
JJGXQIZRJPRSOS-GHMZBOCLSA-N |
Isomerische SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CO |
Kanonische SMILES |
CN1CCC(C1C2=CN=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

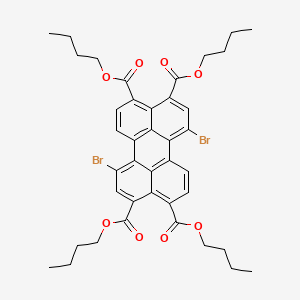
amine](/img/structure/B14116601.png)
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
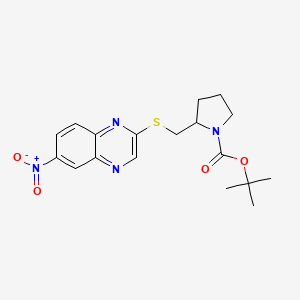
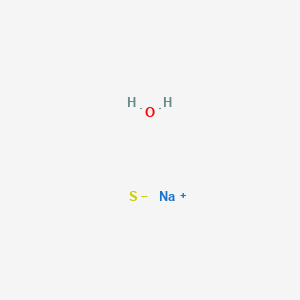
![(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
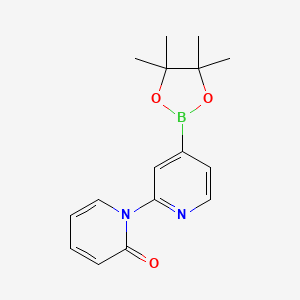
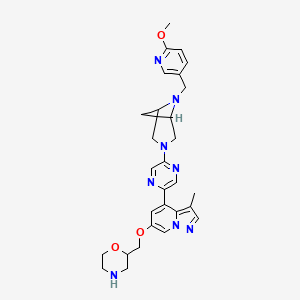
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
